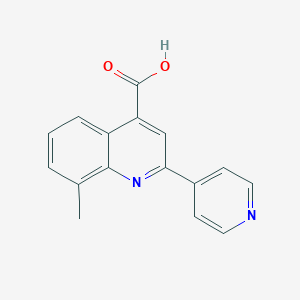

8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c1-10-3-2-4-12-13(16(19)20)9-14(18-15(10)12)11-5-7-17-8-6-11/h2-9H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSIJLUVNKNDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396711 | |

| Record name | 8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107027-42-9 | |

| Record name | 8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid

Introduction

This compound is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry and materials science. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The specific substitution pattern of this molecule—a methyl group at the 8-position, a pyridyl group at the 2-position, and a carboxylic acid at the 4-position—makes it a versatile scaffold for the development of novel therapeutic agents and functional materials.

This guide provides a comprehensive overview of a robust synthetic pathway for this compound and details the analytical techniques required for its thorough characterization. The content is designed for researchers and scientists in organic synthesis and drug development, offering both theoretical understanding and practical, field-proven protocols.

Part 1: Synthesis of the Target Compound

Rationale for Synthetic Route Selection: The Doebner Reaction

To construct the this compound scaffold, the Doebner reaction stands out as a highly efficient and direct method. This reaction is a variation of the more general Doebner-von Miller synthesis and is specifically tailored for producing quinoline-4-carboxylic acids.[2] It involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[2]

The selection of the Doebner reaction is based on the following advantages:

-

Directness: It allows for the one-pot assembly of the quinoline-4-carboxylic acid core from readily available starting materials.

-

Versatility: By choosing the appropriate aniline and aldehyde, a wide range of substituents can be introduced at the 2- and 8-positions of the quinoline ring.

-

Predictable Regiochemistry: The use of 2-methylaniline (o-toluidine) as the aromatic amine reliably directs the formation of the 8-methylquinoline isomer.

For the synthesis of the target molecule, the specific reactants are:

-

2-Methylaniline (o-toluidine): This provides the benzene ring portion of the quinoline and the methyl group at the 8-position.

-

Pyridine-4-carbaldehyde: This incorporates the pyridin-4-yl moiety at the 2-position.

-

Pyruvic Acid: This serves as the three-carbon unit that forms C2, C3, and the C4-carboxylic acid of the pyridine ring of the quinoline.

Reaction Mechanism

The Doebner reaction proceeds through a series of well-understood steps, initiated by the formation of an enol from pyruvic acid, which then reacts in a cascade of condensation and cyclization events.

The key mechanistic steps are:

-

Michael Addition: The reaction begins with the conjugate (Michael) addition of the aniline (2-methylaniline) to an α,β-unsaturated carbonyl compound formed in situ from the condensation of pyridine-4-carbaldehyde and pyruvic acid.

-

Schiff Base Formation & Tautomerization: The resulting intermediate forms a Schiff base.

-

Intramolecular Cyclization: An intramolecular electrophilic substitution occurs where the electron-rich benzene ring of the aniline attacks the protonated enamine, leading to the formation of a dihydroquinoline intermediate.

-

Dehydration and Aromatization: The dihydroquinoline intermediate undergoes dehydration and subsequent oxidation to yield the stable aromatic quinoline ring. In many Doebner reactions, an intermediate anil can act as the oxidant.[1]

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound via the Doebner reaction.

Reagents and Materials:

-

2-Methylaniline (o-toluidine)

-

Pyridine-4-carbaldehyde

-

Pyruvic Acid

-

Ethanol (absolute)

-

Hydrochloric Acid (concentrated)

-

Sodium Hydroxide solution (e.g., 2 M)

-

Activated Charcoal

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-methylaniline (1 equivalent), pyridine-4-carbaldehyde (1 equivalent), and pyruvic acid (1.1 equivalents) in absolute ethanol (approx. 3-4 mL per mmol of aniline).

-

Acidification & Reflux: Stir the mixture to ensure homogeneity. Slowly add a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. If necessary, cool the flask in an ice bath to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product sequentially with cold ethanol and then diethyl ether to remove unreacted starting materials and soluble impurities.

-

Purification: The crude product can be further purified by recrystallization. A common method involves dissolving the solid in a minimal amount of hot dilute sodium hydroxide solution, treating with activated charcoal to remove colored impurities, filtering the hot solution, and then re-precipitating the product by acidifying the filtrate with an acid like acetic acid or dilute HCl.

-

Final Drying: Collect the purified crystals by filtration, wash with distilled water until the washings are neutral, and dry thoroughly in a vacuum oven at 60-70 °C.

Synthesis Workflow Diagram

The following diagram illustrates the synthetic pathway from starting materials to the final product.

Caption: Workflow for the Doebner synthesis of the target compound.

Part 2: Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Summary of Expected Analytical Data

The following table summarizes the key physical and spectroscopic data expected for the target compound.

| Property | Expected Value |

| Molecular Formula | C₁₆H₁₂N₂O₂ |

| Molecular Weight | 264.28 g/mol [3] |

| Monoisotopic Mass | 264.0899 g/mol [3] |

| Appearance | Off-white to pale yellow solid/powder |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~13.5-14.0 (s, 1H, COOH), ~8.8 (d, 2H, Py-H), ~8.3 (d, 2H, Py-H), ~8.0-8.2 (m, 2H, Quinoline-H), ~7.5-7.8 (m, 2H, Quinoline-H), ~2.7 (s, 3H, CH₃). Note: Predicted shifts are approximate and coupling patterns (d, m) may vary. |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~168 (C=O), ~150-155 (Ar-C), ~145-149 (Ar-C), ~130-140 (Ar-C), ~120-130 (Ar-C), ~18 (CH₃). Note: Predicted shifts are approximate. |

| FTIR (KBr, cm⁻¹) | ~3400-2500 (broad, O-H stretch of carboxylic acid), ~1710-1730 (strong, C=O stretch of carboxylic acid), ~1600-1450 (C=C and C=N aromatic stretches), ~3000-3100 (C-H aromatic stretch).[4][5] |

| Mass Spectrometry (ESI+) | m/z: 265.0971 [M+H]⁺ |

Detailed Spectral Interpretation

¹H NMR spectroscopy is a primary tool for elucidating the structure of the synthesized molecule.[6]

-

Carboxylic Acid Proton: A very broad singlet is expected far downfield (δ > 13 ppm), characteristic of a carboxylic acid proton.

-

Aromatic Protons: The spectrum will show a complex series of signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring will likely appear as two sets of doublets due to symmetry. The protons on the quinoline ring system will show more complex splitting patterns (doublets, triplets, or multiplets) depending on their coupling with each other. The precise assignment can be confirmed using 2D NMR techniques like COSY.[7]

-

Methyl Protons: The three protons of the methyl group at the 8-position will appear as a sharp singlet at approximately δ 2.7 ppm, as they have no adjacent protons to couple with.

¹³C NMR spectroscopy complements the ¹H NMR data by showing the number and electronic environment of all carbon atoms in the molecule. Key signals include the carbonyl carbon of the carboxylic acid (δ ~168 ppm), multiple signals in the aromatic region (δ ~120-155 ppm), and the methyl carbon signal upfield (δ ~18 ppm).[8]

Mass spectrometry confirms the molecular weight of the compound. Using a high-resolution mass spectrometer (HRMS), the measured mass of the molecular ion (e.g., [M+H]⁺ in positive electrospray ionization mode) should match the calculated exact mass to within a few parts per million (ppm), confirming the elemental composition C₁₆H₁₂N₂O₂.[9]

FTIR spectroscopy is used to identify the key functional groups present in the molecule.[4]

-

O-H Stretch: A very broad absorption band from approximately 3400 cm⁻¹ to 2500 cm⁻¹ is the hallmark of the O-H bond in a hydrogen-bonded carboxylic acid dimer.[10]

-

C=O Stretch: A strong, sharp absorption peak between 1710 cm⁻¹ and 1730 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.[5]

-

Aromatic Stretches: Multiple sharp peaks in the 1600-1450 cm⁻¹ region are characteristic of C=C and C=N bond stretching within the quinoline and pyridine aromatic rings.

Conclusion

The Doebner reaction provides a reliable and straightforward synthetic route to this compound. The protocol outlined in this guide is robust and utilizes common laboratory reagents and techniques. The successful synthesis of the target compound must be validated through a combination of spectroscopic and analytical methods, including NMR, MS, and FTIR, which together provide unambiguous confirmation of its chemical structure and purity. This well-characterized molecule can then serve as a valuable building block for further research in drug discovery and materials science.

References

- BenchChem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

-

Wikipedia. Combes quinoline synthesis. Available from: [Link]

-

Wikipedia. Doebner–Miller reaction. Available from: [Link]

-

SynArchive. Doebner-Miller Reaction. Available from: [Link]

-

YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. Available from: [Link]

- BenchChem. Application Note: 1H NMR Characterization of Substituted Quinolines.

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

-

Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available from: [Link]

-

ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Available from: [Link]

-

UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]

-

Slideshare. synthesis of quinoline derivatives and its applications. Available from: [Link]

-

Cambridge University Press. Combes Quinoline Synthesis. Available from: [Link]

- BenchChem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.

-

UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Available from: [Link]

-

UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Available from: [Link]

-

PubChem. 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylate. Available from: [Link]

-

PubChem. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. Available from: [Link]

-

SpectraBase. 2-Hydroxyquinoline-4-carboxylic acid - Optional[FTIR] - Spectrum. Available from: [Link]

-

National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available from: [Link]

-

Royal Society of Chemistry. Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper( i )-based dye-sensitized solar cell (DSSC) complexes. Dalton Transactions. Available from: [Link]

-

ACS Publications. Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology. Available from: [Link]

-

ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available from: [Link]

-

De Gruyter. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

-

MDPI. 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Available from: [Link]

-

NIST. 2-Pyridinecarboxylic acid, methyl ester. Available from: [Link]

-

PubChemLite. 8-methyl-2-phenylquinoline-4-carboxylic acid (C17H13NO2). Available from: [Link]

-

ResearchGate. Tagging Fatty Acids Via Choline Coupling for the Detection of Carboxylic Acid Metabolites in Biological Samples. Available from: [Link]

-

mzCloud. Methyl picolinate. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iipseries.org [iipseries.org]

- 3. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | C16H12N2O2 | CID 3768281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 5. "Study of Antioxidant Activity of the Derivatives of Quinoline-4-carbox" by Sakti Hidayati Fikriya and Antonius Herry Cahyana [scholarhub.ui.ac.id]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tsijournals.com [tsijournals.com]

- 9. researchgate.net [researchgate.net]

- 10. myneni.princeton.edu [myneni.princeton.edu]

An In-Depth Technical Guide to the Physicochemical Properties of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents. Its derivatives are associated with a vast spectrum of biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1][2] Within this important class, 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid represents a molecule of significant interest for drug discovery professionals. Its structure combines the rigid quinoline-4-carboxylic acid core—a known pharmacophore—with a methyl group that can influence steric interactions and metabolism, and a pyridin-4-yl moiety that can modulate solubility and engage in specific hydrogen bonding.

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. Moving beyond simple data reporting, this document elucidates the causal relationships between molecular structure and functional properties, offering field-proven insights into experimental design for its characterization. The content herein is structured to empower researchers, scientists, and drug development professionals to make informed decisions in the evaluation and progression of this and related compounds.

Part 1: Molecular Identity and Structural Attributes

The foundational step in any chemical analysis is the unambiguous identification of the molecule. This compound is a heterocyclic compound featuring three key functional domains: the quinoline ring system, a carboxylic acid, and a pyridine ring.

Figure 1. 2D Chemical Structure

Figure 1. 2D Chemical Structure

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | 8-methyl-2-(pyridin-4-yl)quinoline-4-carboxylic acid | - |

| CAS Number | 107027-42-9 | [3] |

| Molecular Formula | C₁₆H₁₂N₂O₂ | [4][5] |

| Molecular Weight | 264.28 g/mol | [5] |

| Canonical SMILES | CC1=CC=CC2=C(C(=O)O)C=C(N=C12)C3=CC=NC=C3 | - |

Part 2: Physicochemical Properties & Drug Development Implications

The journey of a drug from administration to its target is governed by its physicochemical properties. While experimental data for this specific molecule is limited in public literature, we can derive a robust profile from computational models and an expert understanding of its constituent functional groups.

Table 2: Summary of Predicted Physicochemical Properties

| Property | Predicted Value | Implication in Drug Development |

| logP (Lipophilicity) | ~3.3 | Indicates moderate lipophilicity, suggesting a potential balance between membrane permeability and aqueous solubility. |

| pKa (Acidic) | 4.0 - 5.0 | The carboxylic acid will be deprotonated (>99%) at physiological pH (7.4), enhancing solubility in plasma. |

| pKa (Basic) | ~5.5 (Pyridyl-N) | The pyridine nitrogen will be largely neutral at pH 7.4, but can become protonated in acidic environments like the stomach. |

| Aqueous Solubility | Low (at neutral pH) | Solubility is expected to be highly pH-dependent. Low intrinsic solubility requires careful formulation strategies. |

| Polar Surface Area (PSA) | 65.9 Ų | Suggests good potential for oral bioavailability based on criteria for cell membrane permeability.[6] |

| Hydrogen Bond Donors | 1 (from -COOH) | - |

| Hydrogen Bond Acceptors | 4 (2x N, 2x O) | - |

Lipophilicity (logP & logD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its pharmacokinetic profile. The predicted octanol-water partition coefficient (XLogP3) of approximately 3.3 for the related carboxylate form suggests that the neutral molecule is moderately lipophilic.[6]

-

Expert Insight: A logP in this range is often considered a "sweet spot" in early drug discovery. It is high enough to facilitate passage across biological membranes but not so high as to cause issues with poor solubility or high metabolic clearance. However, logP only describes the neutral species. For an ionizable molecule like this, the distribution coefficient (logD) is more relevant. Given the presence of both acidic and basic centers, the logD will be significantly lower than the logP at physiological pH 7.4, where the carboxylic acid is ionized. This ionization increases aqueous solubility while the underlying lipophilicity of the core structure still drives membrane association.

Ionization Profile (pKa)

This molecule is amphoteric, possessing both an acidic carboxylic acid group and two basic nitrogen atoms (quinoline and pyridine).

-

Acidic pKa (pKa₁): The carboxylic acid at the 4-position is expected to have a pKa in the range of 4.0 to 5.0. This is a standard acidity for a carboxylic acid attached to an aromatic system.

-

Basic pKa (pKa₂ & pKa₃): The pyridine nitrogen is the more basic of the two nitrogens. The conjugate acid of 4-methylpyridine has a pKa of 5.98.[7] The electron-withdrawing nature of the quinoline ring system will likely reduce this basicity slightly, to an estimated pKa of ~5.5. The quinoline nitrogen is significantly less basic due to aromaticity and steric factors, with an estimated pKa below 3.

-

Causality in Experimental Design: The pKa values are paramount as they dictate the molecule's charge state, which directly influences solubility, permeability, and target binding. At physiological pH (~7.4), the carboxylic acid (pKa₁ ≈ 4.5) will be fully deprotonated and negatively charged, while the pyridine nitrogen (pKa₂ ≈ 5.5) will be predominantly neutral. This zwitterionic potential at certain pH ranges makes solubility highly dependent on the pH of the medium.

Aqueous Solubility

The large, rigid aromatic structure inherently limits aqueous solubility. The molecule's solubility profile is a classic "U-shaped" curve dependent on pH:

-

In acidic conditions (pH < 2): Both nitrogens and the carboxylic acid can be protonated, leading to a net positive charge and increased solubility.

-

Near the isoelectric point (pH ≈ 3-4): The molecule will exist primarily as a neutral or zwitterionic species with minimal charge, resulting in its lowest solubility.

-

In basic conditions (pH > 6): The carboxylic acid is deprotonated to a carboxylate, conferring a negative charge and significantly increasing solubility.

-

Trustworthiness of Protocols: When developing this compound, it is critical to measure solubility not just in water, but across a range of buffered solutions (e.g., pH 2.0, 5.0, 7.4, 9.0) to construct an accurate pH-solubility profile. This is a self-validating system; a sharp increase in solubility above pH 5 would serve to confirm the predicted acidic pKa.

Part 3: Synthesis and Analytical Workflow

Synthetic Strategy: The Doebner Reaction

A reliable and well-documented method for synthesizing quinoline-4-carboxylic acids is the Doebner reaction.[2][8] This one-pot, three-component condensation provides a direct route to the desired scaffold.

-

Reactants: 2-methylaniline, 4-pyridinecarboxaldehyde, and pyruvic acid.

-

Mechanism: The reaction proceeds via the formation of an enol from pyruvic acid, which then undergoes a series of condensation and cyclization reactions with the aniline and aldehyde, followed by an oxidation/aromatization step to yield the final quinoline product.

Diagram 1: Synthetic workflow via the Doebner reaction.

Analytical Characterization & Purity Assessment

Confirming the identity and purity of the synthesized compound is non-negotiable. A multi-technique approach ensures a trustworthy and comprehensive characterization.

Diagram 2: Logical workflow for analytical characterization.

Part 4: Authoritative Experimental Protocols

The following protocols represent robust, field-proven methodologies for determining key physicochemical parameters.

Protocol: Potentiometric pKa Determination

This method measures the change in pH of a solution upon the addition of a titrant, allowing for the direct determination of ionization constants.

Objective: To determine the acidic and basic pKa values.

Methodology:

-

Preparation: Accurately weigh ~1-2 mg of the compound and dissolve it in a suitable co-solvent system (e.g., 50:50 Methanol:Water) to a final concentration of ~0.5 mM. The co-solvent is necessary due to the low aqueous solubility.

-

Instrumentation: Use a calibrated automatic titrator equipped with a pH electrode. Maintain an inert atmosphere with nitrogen gas to exclude atmospheric CO₂.

-

Acidic Titration: Titrate the solution with a standardized solution of 0.1 M HCl. Record the pH as a function of the volume of titrant added.

-

Basic Titration: In a separate experiment, titrate a fresh solution of the compound with a standardized solution of 0.1 M NaOH.

-

Data Analysis: Plot the pH versus the volume of titrant. The pKa values correspond to the pH at the half-equivalence points (the flattest regions of the buffer zones). The first derivative of the plot (dpH/dV) will show peaks at the equivalence points.

-

Trustworthiness: This protocol is self-validating. The number of equivalence points observed should correspond to the number of ionizable groups in the molecule. The resulting pKa values can then be used to model the pH-solubility profile, which should match experimental solubility data.

Protocol: Shake-Flask Method for logP Determination (Adapted from OECD 107)

This is the gold-standard method for measuring the octanol-water partition coefficient.

Objective: To experimentally determine the logP value.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water (or a pH 7.4 phosphate buffer) and vice-versa by mixing them vigorously for 24 hours and allowing the layers to separate. This ensures thermodynamic equilibrium.

-

Compound Preparation: Prepare a stock solution of the compound in the aqueous phase (pH 7.4 buffer to ensure the carboxylic acid is ionized and soluble). The concentration should be quantifiable by the chosen analytical method (e.g., HPLC-UV).

-

Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound (e.g., a 1:1 volume ratio).

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 2-24 hours). The system must be allowed to settle without agitation until a complete phase separation is observed.

-

Analysis: Carefully sample both the aqueous and the n-octanol layers. Centrifuge the samples to remove any micro-emulsions. Accurately determine the concentration of the compound in each phase using a validated HPLC-UV method.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value:

-

P = [Concentration]octanol / [Concentration]aqueous

-

logP = log₁₀(P)

-

-

Expert Insight: For this specific molecule, performing this experiment at pH 7.4 actually measures logD₇.₄, not logP. To measure the true logP of the neutral species, the experiment must be conducted at a pH where the molecule is un-ionized (i.e., at its isoelectric point, approx. pH 4-5), which presents a significant challenge due to the compound's extremely low solubility at that pH. Therefore, reporting logD₇.₄ is often more practical and physiologically relevant.

Conclusion

This compound presents a physicochemical profile characteristic of a promising drug-like molecule. Its moderate lipophilicity, coupled with pH-dependent solubility conferred by its acidic and basic centers, provides a tunable framework for optimizing absorption and distribution. The computational data, supported by the established chemistry of its functional groups, strongly suggests that this compound possesses the foundational properties required for further investigation. However, this guide underscores a critical principle of drug development: computational predictions must be rigorously validated through authoritative experimental protocols. The methodologies outlined herein provide a clear and trustworthy path for researchers to generate the robust data package needed to unlock the full therapeutic potential of this quinoline derivative.

References

-

Wang, Y., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 22(10), 1693. MDPI. Available at: [Link]

-

PubChem. (n.d.). 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Vasava, D. J., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]

-

Yusuf, M., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 8. Available at: [Link]

-

PubChem. (n.d.). 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylate. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Oshita, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12347–12356. ACS Publications. Available at: [Link]

-

Oshita, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Published in final edited form as: J Org Chem. 2023 Sep 1; 88(17): 12347–12356. Available at: [Link]

-

FooDB. (n.d.). Showing Compound 4-Methylpyridine (FDB004424). Retrieved January 12, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound CAS#: 107027-42-9 [m.chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | C16H12N2O2 | CID 3768281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylate | C16H11N2O2- | CID 7015996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]

- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline carboxylic acid class, a well-established "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and strategically positioned functional groups—a carboxylic acid for critical hydrogen bonding and salt bridge formation, a pyridine ring for additional interactions, and a methyl group for steric and electronic modulation—make it a molecule of significant interest. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, validated synthesis protocols, and its primary application as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. The mechanistic rationale behind its biological activity and its potential in drug discovery for autoimmune diseases and oncology are explored in detail.

Compound Identification and Core Structure

IUPAC Nomenclature and Synonyms

The formal IUPAC name for this compound is 8-methyl-2-(pyridin-4-yl)quinoline-4-carboxylic acid . It is also referred to by its CAS Registry Number: 107027-42-9[1]. The deprotonated form is named 8-methyl-2-pyridin-4-ylquinoline-4-carboxylate[2].

Chemical Structure

The molecule consists of a quinoline core, which is a bicyclic aromatic system containing a benzene ring fused to a pyridine ring. A methyl group is substituted at the 8-position, a carboxylic acid at the 4-position, and a pyridine ring is attached at the 2-position via its C4 atom.

Caption: 2D structure of this compound.

Key Physicochemical Identifiers

Quantitative descriptors provide insight into the molecule's behavior in biological systems, such as membrane permeability and solubility.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂N₂O₂ | PubChem[2] |

| Molecular Weight | 264.28 g/mol | PubChem[3] |

| CAS Number | 107027-42-9 | ChemicalBook[1] |

| XLogP3 | 3.3 | PubChem[2] |

| Hydrogen Bond Donors | 1 (from COOH) | PubChem[2] |

| Hydrogen Bond Acceptors | 4 (2 from COOH, 2 from N) | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

Synthesis and Mechanistic Considerations

The synthesis of quinoline-4-carboxylic acids is well-documented, with several established name reactions providing viable routes. The Doebner and Pfitzinger reactions are classical methods. A robust and adaptable modern approach involves the condensation of an isatin derivative with a methyl ketone, a variant of the Pfitzinger synthesis.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the quinoline core into simpler, commercially available precursors. The key bond formations are the C-C and C-N bonds that form the heterocyclic quinoline ring.

Caption: Retrosynthetic pathway for the target molecule via a Doebner-type reaction.

Validated Synthetic Protocol: Doebner Reaction

This protocol describes a one-pot synthesis adapted from established methodologies for quinoline-4-carboxylic acids[4]. This method is chosen for its convergence and use of readily available starting materials.

Materials:

-

2-Methylaniline (o-toluidine)

-

Pyruvic acid

-

Isonicotinaldehyde (Pyridine-4-carboxaldehyde)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Activated charcoal

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methylaniline (1.0 eq) in absolute ethanol (100 mL).

-

Addition of Aldehyde: To the stirred solution, add isonicotinaldehyde (1.0 eq). Stir for 15 minutes at room temperature to allow for initial Schiff base formation.

-

Addition of Pyruvic Acid: Slowly add pyruvic acid (1.1 eq) dropwise to the mixture. The addition is exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Causality: The pyruvic acid reacts with the aniline to form an anil, which then undergoes cyclization with the enamine formed from the aldehyde and aniline. The reflux condition provides the necessary activation energy for the condensation and subsequent oxidative aromatization to the quinoline ring.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 8:2 Dichloromethane:Methanol).

-

Isolation and Workup: After completion, cool the mixture to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume in vacuo.

-

Purification (Acid-Base Extraction):

-

Suspend the crude solid in water (100 mL) and add 2M NaOH solution until the solid dissolves (pH > 10), forming the sodium carboxylate salt.

-

Wash the aqueous solution with ethyl acetate (2 x 50 mL) to remove non-acidic impurities.

-

Self-Validation: This step is crucial. Only the desired carboxylic acid product will move into the aqueous basic phase, providing a high degree of purification.

-

Treat the aqueous layer with activated charcoal to remove colored impurities, then filter through celite.

-

Slowly acidify the filtrate with 2M HCl with vigorous stirring. The product will precipitate out. Adjust to a final pH of ~4-5.

-

-

Final Product Collection: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under high vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if required.

Spectroscopic and Analytical Profile

Characterization is essential to confirm the structure and purity of the synthesized compound.

-

¹H NMR: Expected signals would include distinct peaks in the aromatic region (7.0-9.0 ppm) for the protons on the quinoline and pyridine rings, a singlet for the methyl group (CH₃) around 2.5-2.8 ppm, and a broad singlet for the carboxylic acid proton (COOH) typically downfield (>12 ppm), which is D₂O exchangeable.

-

Mass Spectrometry (ESI-MS): The expected molecular ion peak [M+H]⁺ would be observed at m/z 265.097, and the [M-H]⁻ peak at m/z 263.083.

-

Infrared (IR) Spectroscopy: Key characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch (approx. 1700-1725 cm⁻¹), C=N and C=C stretching in the aromatic rings (approx. 1500-1620 cm⁻¹), and C-H stretching[5].

Applications in Drug Discovery

The primary therapeutic rationale for developing this compound and its analogs is their potential as inhibitors of human dihydroorotate dehydrogenase (DHODH).

Mechanism of Action: DHODH Inhibition

DHODH is a critical mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo biosynthesis of pyrimidines, essential building blocks for DNA, RNA, and glycoproteins.[6] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, are highly dependent on this pathway, making DHODH an attractive target for immunosuppressive and anti-cancer therapies.

The inhibitory action of this compound class is well-elucidated by co-crystal structures of similar inhibitors like Brequinar[6].

-

Pharmacophore Rationale: The quinoline-4-carboxylic acid moiety is the key pharmacophore. The negatively charged carboxylate group forms a crucial salt bridge interaction with a conserved arginine residue (Arg136) in the enzyme's active site. It can also form a hydrogen bond with a nearby glutamine (Gln47)[6].

-

Role of Substituents:

-

The 2-pyridin-4-yl group occupies a largely lipophilic pocket and can form additional interactions. Its nitrogen atom can act as a hydrogen bond acceptor.

-

The 8-methyl group can provide beneficial steric hindrance, limiting conformational flexibility and potentially enhancing binding affinity or improving metabolic stability.

-

Caption: Mechanism of action via inhibition of the DHODH enzyme in the pyrimidine synthesis pathway.

Therapeutic Potential

-

Autoimmune Disorders: By inducing pyrimidine starvation in rapidly dividing lymphocytes, DHODH inhibitors act as potent immunosuppressants. Leflunomide, a DHODH inhibitor, is clinically approved for rheumatoid arthritis.

-

Oncology: Cancer cells often have a high demand for nucleotides to sustain rapid growth. PTEN-deficient cancers have shown particular sensitivity to DHODH inhibitors[6].

-

Antiviral Activity: Some viruses rely on the host cell's pyrimidine pool for replication, making DHODH a potential target for broad-spectrum antiviral agents.

Conclusion

This compound is a strategically designed molecule with significant potential in drug discovery. Its synthesis is achievable through robust, well-established chemical reactions. The core value of this compound lies in its function as a high-affinity ligand for dihydroorotate dehydrogenase, leveraging a key salt-bridge interaction to disrupt a metabolic pathway essential for rapidly proliferating cells. For researchers in medicinal chemistry and drug development, this compound serves as both a valuable tool for studying pyrimidine metabolism and a promising scaffold for the development of next-generation therapeutics for autoimmune diseases and cancer.

References

-

PubChem. (n.d.). 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Fritzson, I., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Al-Mulla, A. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

-

Zhang, L., et al. (2015). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. ResearchGate. Available at: [Link]

Sources

- 1. This compound CAS#: 107027-42-9 [m.chemicalbook.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | C16H12N2O2 | CID 3768281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, including its definitive CAS number, and lists reputable suppliers. A significant portion of this guide is dedicated to a plausible and detailed synthetic route, primarily based on the well-established Pfitzinger reaction, complete with a step-by-step protocol and mechanistic insights. While specific biological data for this exact molecule is not extensively published, this guide explores the known activities of structurally similar quinoline-4-carboxylic acid derivatives to infer potential therapeutic applications and guide future research. This includes potential activities as kinase inhibitors and anticancer agents. This guide is intended to be a valuable resource for researchers investigating novel quinoline-based compounds for therapeutic development.

Chemical Identity and Suppliers

Chemical Structure and Properties

This compound is a complex heterocyclic molecule featuring a quinoline core substituted with a methyl group, a pyridine ring, and a carboxylic acid. This unique combination of functional groups imparts specific physicochemical properties that are of interest in drug design, particularly its potential for forming various intermolecular interactions with biological targets.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂N₂O₂ | PubChem |

| Molecular Weight | 264.28 g/mol | PubChem |

| CAS Number | 107027-42-9 | ChemicalBook, Sigma-Aldrich |

| Alternate CAS | 1432075-70-1 | Parchem |

| Appearance | Off-white to yellow solid (predicted) | Supplier Data |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Inferred from similar structures |

Note on CAS Number: While the primary and most widely recognized CAS number is 107027-42-9, an alternate number, 1432075-70-1, has been noted from a single supplier. Researchers are advised to verify the CAS number with their chosen supplier.

Verified Suppliers

The following suppliers have been identified as listing this compound (CAS: 107027-42-9) in their catalogs. This is not an exhaustive list, and availability may vary.

-

Sigma-Aldrich: A well-established supplier of research chemicals.

-

ChemBridge: A provider of screening compounds and building blocks for drug discovery.

-

Oakwood Chemical: A supplier of fine organic chemicals.

-

Parchem: A supplier of specialty chemicals.

Synthesis of this compound: A Plausible Approach via the Pfitzinger Reaction

The Pfitzinger reaction is a classic and versatile method for the synthesis of quinoline-4-carboxylic acids from an isatin derivative and a carbonyl compound. This section outlines a detailed, plausible protocol for the synthesis of the title compound.

Reaction Principle and Causality

The Pfitzinger reaction is a base-catalyzed condensation reaction. The reaction is initiated by the hydrolysis of the amide bond in 7-methylisatin, followed by condensation with 1-(pyridin-4-yl)ethan-1-one. The subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid product. The choice of a strong base, such as potassium hydroxide, is crucial for the initial ring-opening of the isatin. The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants and the base.

Detailed Experimental Protocol

Materials:

-

7-Methyl-1H-indole-2,3-dione (7-methylisatin)

-

1-(Pyridin-4-yl)ethan-1-one (4-acetylpyridine)

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Deionized water

-

Glacial acetic acid

-

Diethyl ether

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (3 molar equivalents) in absolute ethanol.

-

Addition of 7-Methylisatin: To the stirred solution, add 7-methylisatin (1 molar equivalent). The solution will typically change color as the isatin ring opens.

-

Addition of 4-Acetylpyridine: Slowly add 1-(pyridin-4-yl)ethan-1-one (1.1 molar equivalents) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.

-

Purification: Dissolve the residue in deionized water and transfer to a separatory funnel. Wash the aqueous solution with diethyl ether to remove any unreacted starting materials.

-

Precipitation: Carefully acidify the aqueous layer with glacial acetic acid to a pH of approximately 5-6. A precipitate of this compound should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound via the Pfitzinger reaction.

Potential Biological Activities and Research Applications (Inferred from Analogs)

While specific biological data for this compound is limited in publicly available literature, the quinoline-4-carboxylic acid scaffold is a well-known pharmacophore present in numerous biologically active compounds. The following sections discuss the potential applications of the title compound based on the activities of its structural analogs.

Potential as a Kinase Inhibitor

Many quinoline derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. The pyridine and quinoline nitrogens can act as hydrogen bond acceptors, while the carboxylic acid can form salt bridges or hydrogen bonds with amino acid residues in the kinase active site. The planar aromatic system can also participate in π-stacking interactions. These features suggest that this compound could be a candidate for screening against a panel of kinases.

Potential in Anticancer Research

Quinoline-4-carboxylic acid derivatives have demonstrated a range of anticancer activities. Some analogs have been shown to inhibit enzymes crucial for cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH)[1], while others function as histone deacetylase (HDAC) inhibitors. The structural motifs present in this compound make it a plausible candidate for exhibiting antiproliferative effects. Further research, including in vitro screening against various cancer cell lines, is warranted to explore this potential.

Inferred Signaling Pathway Involvement

Caption: Inferred mechanism of action: potential inhibition of kinase signaling pathways by this compound.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule for drug discovery and development. Its straightforward synthesis via the Pfitzinger reaction makes it an accessible target for further investigation. The structural similarities to known bioactive quinoline-4-carboxylic acids strongly suggest its potential as a kinase inhibitor or an anticancer agent.

Future research should focus on:

-

Biological Screening: Comprehensive in vitro screening against a panel of kinases and a diverse set of cancer cell lines to identify its primary biological targets and potential therapeutic areas.

-

Structural Biology: Co-crystallization studies with identified protein targets to elucidate the precise binding mode and guide structure-activity relationship (SAR) studies.

-

Lead Optimization: Chemical modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.

References

-

PubChem. 8-Methyl-2-(pyridin-4-yl)quinoline-4-carboxylic acid. [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

-

Pfitzinger reaction. Wikipedia. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

Sources

A Technical Guide to the Biological Activity Screening of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid

This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the systematic biological activity screening of the novel chemical entity, 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid. This guide is structured to provide a logical, multi-tiered screening cascade, beginning with broad primary assays and progressing to more defined, target-specific investigations. The experimental designs and methodologies are grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction and Rationale

Quinoline-4-carboxylic acids are a prominent class of heterocyclic compounds in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The core scaffold is a key pharmacophore in several marketed drugs.[2] The specific compound, this compound, combines the quinoline carboxylic acid moiety with a pyridinyl group, a common feature in molecules designed to interact with biological targets through hydrogen bonding and aromatic interactions. Furthermore, substitutions on the quinoline ring, such as the 8-methyl group, can influence the molecule's conformational flexibility, solubility, and metabolic stability, potentially modulating its biological profile.[3]

Given the therapeutic potential suggested by its structural class, a systematic and rigorous screening approach is warranted to elucidate the biological activities of this compound. This guide outlines a strategic workflow designed to efficiently identify and characterize its potential as a therapeutic agent.

Physicochemical Properties and Compound Preparation

A thorough understanding of the compound's physicochemical properties is a prerequisite for meaningful biological screening.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂N₂O₂ | PubChem[4] |

| Molecular Weight | 264.28 g/mol | PubChem[4] |

| XLogP3 | 2.7 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

Compound Preparation for Biological Assays:

For all in vitro assays, a stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). Serial dilutions should then be made in the appropriate cell culture medium or assay buffer to achieve the final desired concentrations. It is critical to ensure that the final concentration of the solvent in the assay does not exceed a level that could induce cellular toxicity or interfere with the assay components (typically ≤ 0.5% v/v).

Tier 1: Primary Screening Cascade

The initial screening phase aims to broadly assess the compound's general bioactivity, focusing on cytotoxicity and antimicrobial effects. This approach efficiently identifies compounds with potent activity and provides an early indication of potential therapeutic areas.

General Cytotoxicity Screening

Evaluating the cytotoxic potential of a novel compound is a critical first step in the drug discovery process.[5][6] These assays provide essential information on the concentration-dependent toxicity of the compound in cultured cells and are fundamental for screening large libraries of compounds.[5]

Caption: Antimicrobial screening workflow.

The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [7]

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well. [8]3. Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [8]

Tier 2: Secondary Screening and Mechanistic Elucidation

If significant activity is observed in the primary screens, the next tier of experiments aims to delve deeper into the mechanism of action.

Elucidation of Cytotoxic Mechanism

If the compound shows potent cytotoxicity, particularly with selectivity for cancer cells, investigating the mode of cell death is crucial.

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. [5]

-

Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ concentration for a predetermined time.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the different cell populations.

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting enzymes. [9][10]Given that some quinoline carboxylic acids inhibit dihydroorotate dehydrogenase (DHODH), this would be a rational target to investigate. [3][11]

Caption: Enzyme inhibition assay workflow.

The specific protocol will depend on the enzyme being assayed. However, a general procedure is as follows: [12]

-

Reagent Preparation: Prepare solutions of the purified enzyme, substrate, and any necessary co-factors in an appropriate assay buffer.

-

Inhibitor Incubation: In a microplate, add the enzyme and varying concentrations of this compound. Allow for a pre-incubation period if necessary.

-

Reaction Initiation: Initiate the reaction by adding the substrate.

-

Kinetic Measurement: Monitor the reaction progress by measuring the change in a detectable signal (e.g., absorbance, fluorescence) over time.

-

Data Analysis: Determine the initial reaction velocities at each inhibitor concentration and calculate the IC₅₀ value.

Data Presentation and Interpretation

All quantitative data should be presented clearly to facilitate interpretation and comparison.

Table 2: Hypothetical Primary Screening Results for this compound

| Assay Type | Cell Line / Microorganism | Endpoint | Result |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ (µM) | Experimental Value |

| HeLa (Cervical Cancer) | IC₅₀ (µM) | Experimental Value | |

| HEK293 (Non-cancerous) | IC₅₀ (µM) | Experimental Value | |

| Antimicrobial | Staphylococcus aureus | MIC (µg/mL) | Experimental Value |

| Escherichia coli | MIC (µg/mL) | Experimental Value | |

| Candida albicans | MIC (µg/mL) | Experimental Value |

Conclusion

This technical guide provides a structured and scientifically rigorous framework for the initial biological activity screening of this compound. By following this multi-tiered approach, researchers can efficiently identify and characterize the compound's potential cytotoxic, antimicrobial, and enzyme-inhibitory activities. The insights gained from these studies will be instrumental in guiding further preclinical development and elucidating the therapeutic potential of this novel chemical entity.

References

- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.

-

Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(11), 4874-4893. Retrieved from [Link]

- Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.

-

Bio-Protocol. (n.d.). Antimicrobial assay. Retrieved from [Link]

-

Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. Retrieved from [Link]

-

BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

- MDPI. (2022). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Molecular Sciences, 23(22), 14068.

-

ResearchGate. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Retrieved from [Link]

-

Chem Help ASAP. (2023). functional in vitro assays for drug discovery. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

ResearchGate. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

-

Springer Nature Experiments. (2022). Antimicrobial Assay. Retrieved from [Link]

-

ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

-

Frontiers. (2023). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Retrieved from [Link]

-

ACS Publications. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

-

SciELO. (2007). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. Retrieved from [Link]

-

PubChem. (n.d.). 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. Retrieved from [Link]

-

MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | C16H12N2O2 | CID 3768281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. opentrons.com [opentrons.com]

- 7. Antimicrobial Assay | Springer Nature Experiments [experiments.springernature.com]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. blog.biobide.com [blog.biobide.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid: A Technical Guide to Target Identification and Validation

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the potential therapeutic targets of the novel compound, 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid. As a Senior Application Scientist, this document is structured to offer not just a list of possibilities, but a scientifically reasoned roadmap for investigation, complete with actionable experimental protocols and a strong foundation in existing literature. We will delve into the core structural motifs of this molecule to hypothesize its biological activity and guide your research toward promising therapeutic avenues.

Introduction to the Compound: A Molecule of Interest

This compound is a heterocyclic compound featuring a quinoline core, a structural motif prevalent in a wide array of biologically active molecules.[1][2] The presence of a carboxylic acid at the 4-position, a pyridinyl group at the 2-position, and a methyl group at the 8-position suggests a potential for diverse pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This guide will dissect the therapeutic possibilities stemming from this unique chemical architecture.

Hypothesized Therapeutic Target 1: Dihydroorotate Dehydrogenase (DHODH) - A Prime Candidate in Oncology

Rationale: The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore for the inhibition of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[6] This pathway is often upregulated in rapidly proliferating cancer cells, making DHODH a validated target for cancer therapy. The carboxylic acid moiety is known to form crucial interactions within the DHODH binding pocket, specifically with arginine and glutamine residues.[6] The lipophilic nature of the quinoline and the additional interactions afforded by the pyridinyl and methyl groups could enhance binding affinity and selectivity.[6]

Proposed Signaling Pathway:

Caption: Inhibition of DHODH by this compound disrupts pyrimidine biosynthesis, impacting DNA and RNA synthesis in cancer cells.

Experimental Protocol: In Vitro DHODH Inhibition Assay

This protocol outlines a continuous spectrophotometric assay to determine the IC50 value of this compound against human DHODH.

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (DHO)

-

Decylubiquinone (CoQD)

-

2,6-dichloroindophenol (DCIP)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in the assay buffer.

-

Assay Reaction:

-

To each well of a 96-well plate, add 50 µL of the assay buffer.

-

Add 2 µL of the compound dilutions (or DMSO for control).

-

Add 20 µL of a solution containing DHO and DCIP to final concentrations of 200 µM and 120 µM, respectively.

-

Add 10 µL of CoQD to a final concentration of 50 µM.

-

Initiate the reaction by adding 18 µL of recombinant human DHODH enzyme.

-

-

Data Acquisition: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 15 minutes at 37°C. The rate of DCIP reduction is proportional to DHODH activity.

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothesized Therapeutic Target 2: Serine/Threonine Kinases in Cancer Signaling

Rationale: The quinoline scaffold is a common feature in many kinase inhibitors. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinase active sites. The 2-pyridin-4-yl substitution could provide additional interactions within the ATP-binding pocket, potentially conferring selectivity for specific kinases. Given the prevalence of dysregulated kinase activity in cancer, targeting kinases such as those in the PI3K/Akt/mTOR or MAPK pathways is a viable therapeutic strategy.

Proposed Signaling Pathway:

Caption: Potential inhibition of a key kinase like Akt by this compound can disrupt downstream signaling for cell growth and proliferation.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., against Akt1)

This protocol describes a luminescence-based assay to measure the inhibitory activity of the compound against a specific kinase.

Materials:

-

Recombinant active Akt1 kinase

-

Kinase substrate peptide (e.g., Crosstide)

-

ATP

-

Kinase assay buffer (specific to the kinase)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer.

-

Kinase Reaction:

-

In a 96-well plate, combine the kinase, substrate peptide, and compound dilution.

-

Initiate the reaction by adding ATP at a concentration close to its Km for the kinase.

-

Incubate at 30°C for 1 hour.

-

-

Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP generated and thus to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Hypothesized Therapeutic Target 3: Antimicrobial Activity through DNA Gyrase/Topoisomerase IV Inhibition

Rationale: Quinolone and quinoline derivatives are famous for their antibacterial activity, with many acting as inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. The planar quinoline ring system can intercalate into the DNA, while the carboxylic acid and other substituents can interact with the enzyme-DNA complex, stabilizing the cleaved DNA strands and leading to bacterial cell death.[3][5]

Proposed Experimental Workflow:

Caption: A workflow for evaluating the antimicrobial potential of this compound, from initial screening to mechanism of action studies.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the MIC of the compound against various bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in CAMHB in a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Summary of Potential Therapeutic Targets and Supporting Evidence

| Hypothesized Target | Therapeutic Area | Rationale based on Structural Motifs | Key Supporting Evidence from Literature |

| Dihydroorotate Dehydrogenase (DHODH) | Oncology | Quinoline-4-carboxylic acid is a known pharmacophore. The carboxylic acid is crucial for binding. | Potent inhibition of DHODH by quinoline-based analogues has been demonstrated.[6] |

| Serine/Threonine Kinases (e.g., Akt) | Oncology, Inflammation | The quinoline scaffold can interact with the hinge region of the kinase active site. | Quinolines are a common core in many kinase inhibitors. |

| DNA Gyrase / Topoisomerase IV | Infectious Diseases | The planar quinoline ring can intercalate with DNA, and the carboxylic acid can interact with the enzyme-DNA complex. | Quinolone antibiotics are a well-established class of DNA gyrase/topoisomerase inhibitors.[3][5] |

| Anti-inflammatory Pathways | Inflammation | Quinoline derivatives have shown anti-inflammatory properties.[4] | Studies have demonstrated the anti-inflammatory effects of quinoline-related carboxylic acid derivatives.[4] |

Conclusion and Future Directions

This compound presents a compelling starting point for drug discovery efforts. The structural analysis and the supporting literature strongly suggest that this compound warrants investigation as a potential inhibitor of DHODH, various protein kinases, and bacterial topoisomerases. The experimental protocols provided in this guide offer a clear path for validating these hypotheses. Further studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as comprehensive in vivo testing to evaluate efficacy and safety in relevant disease models. The diverse biological activities associated with the quinoline scaffold suggest that a broad screening approach may also uncover unexpected therapeutic opportunities.

References

- Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed.

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.

- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH).

- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate.

- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.

- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. National Institutes of Health (NIH).

- A Technical Guide to the Synthesis and Characterization of Novel 8-Hydroxyquinoline Derivatives. Benchchem.

- 2-(Pyridin-4-yl)quinoline-4-carboxylic acid. PubChem.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

- 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylate. PubChem.

- 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. PubChem.

- Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. MDPI.

- Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry. ResearchGate.

- Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. PubMed.

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.

- 2-pyridin-2-yl-quinoline-4-carboxylic acid. Sigma-Aldrich.

- 8-METHYL-2-PYRIDIN-3-YLQUINOLINE-4-CARBOXYLIC ACID. ChemicalBook.

- 8-ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid. Santa Cruz Biotechnology.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry.

- 8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid. CymitQuimica.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Hypothesized Mechanism of Action of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid

Foreword: The Quinoline Scaffold - A Privileged Structure in Drug Discovery

The quinoline core is a recurring motif in a multitude of natural products and synthetic molecules, celebrated for its vast therapeutic potential.[1][2][3] Derivatives of the quinoline-4-carboxylic acid scaffold, in particular, have been the subject of intensive investigation, revealing a spectrum of biological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][4] The versatility of this heterocyclic system, which allows for extensive functionalization, provides a robust platform for the development of novel therapeutic agents. This guide delves into the hypothesized mechanism of action of a specific derivative, 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid, postulating its role as a targeted inhibitor in oncological pathways.

Central Hypothesis: this compound as a Selective Inhibitor of Dihydroorotate Dehydrogenase (DHODH) in Cancer Proliferation

Based on extensive structure-activity relationship (SAR) studies of analogous 2-arylquinoline-4-carboxylic acids, we hypothesize that this compound exerts its primary anticancer effect through the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is frequently upregulated in rapidly proliferating cancer cells to meet the increased demand for nucleotides for DNA and RNA synthesis.

Several lines of evidence support this hypothesis:

-